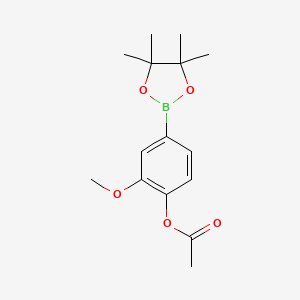
4-(Cyclohexylthio)-3-nitrobenzaldehyde
Descripción general
Descripción
4-(Cyclohexylthio)-3-nitrobenzaldehyde (4-CNB) is a chemical compound that has been studied for its potential use in a variety of scientific research applications. 4-CNB is a nitrobenzaldehyde derivative that is composed of a cyclohexylthio group and a nitro group. It is a yellow-orange crystalline solid with a melting point of 84-86°C and a boiling point of 253-255°C. 4-CNB has been studied for its potential use in a variety of scientific research applications, including its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Catalyst in Direct Aldol Reactions
4-(Cyclohexylthio)-3-nitrobenzaldehyde has been utilized in direct aldol reactions, a fundamental type of reaction in organic chemistry. Researchers found that compounds similar to 4-(Cyclohexylthio)-3-nitrobenzaldehyde, when used as catalysts, could produce high yields and enantioselectivity in these reactions. For instance, a study demonstrated the use of a related prolinethioamide compound in the aldol reaction of various aldehydes with ketones like acetone and cyclohexanone, achieving up to 99% enantiomeric excess (ee) (Wang et al., 2009). Similarly, another study showed that trans-4-hydroxy-(S)-prolinamide could catalyze asymmetric aldol reactions between 4-nitrobenzaldehyde and cyclohexanone under solvent-free conditions, yielding products with high enantioselectivity (Yadav & Singh, 2015).
Role in Water-Based Reactions
The compound's efficacy in water-based reactions has been notable. For example, the direct aldol reaction of 4-nitrobenzaldehyde and cyclohexanone in water, catalyzed by a protonated prolinamide catalyst, resulted in products with high diastereoselectivity and enantioselectivity within an optimal pH range (Chimni, Singh, & Kumar, 2009).
Photoreaction Studies
Studies have also explored its use in photoreactions. For instance, the solid-state photoreaction of nitrobenzaldehydes with indole in mixed crystals demonstrated the formation of diverse products, highlighting the compound's role in complex photochemical processes (Meng et al., 1994).
Propiedades
IUPAC Name |
4-cyclohexylsulfanyl-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c15-9-10-6-7-13(12(8-10)14(16)17)18-11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIMCYMJTYWOMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381606 | |
| Record name | 4-(Cyclohexylsulfanyl)-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohexylthio)-3-nitrobenzaldehyde | |
CAS RN |
270262-95-8 | |
| Record name | 4-(Cyclohexylsulfanyl)-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1362272.png)
![3-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile](/img/structure/B1362274.png)
![2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol](/img/structure/B1362276.png)

